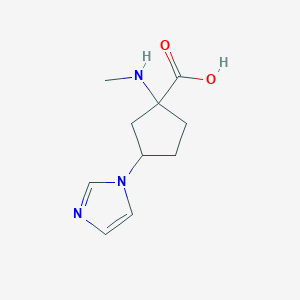

3-(1H-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

CAS No.:

Cat. No.: VC18256415

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3O2 |

|---|---|

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | 3-imidazol-1-yl-1-(methylamino)cyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H15N3O2/c1-11-10(9(14)15)3-2-8(6-10)13-5-4-12-7-13/h4-5,7-8,11H,2-3,6H2,1H3,(H,14,15) |

| Standard InChI Key | WJSWILLVDBOQGP-UHFFFAOYSA-N |

| Canonical SMILES | CNC1(CCC(C1)N2C=CN=C2)C(=O)O |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure centers on a cyclopentane ring substituted at the 1- and 3-positions with a methylamino group () and an imidazole ring, respectively. The carboxylic acid moiety at the 1-position enhances solubility and enables salt formation, critical for pharmacokinetic optimization. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 209.24 g/mol |

| CAS Number | Not publicly disclosed |

| Hydrogen Bond Donors | 3 (NH, COOH) |

| Hydrogen Bond Acceptors | 5 (N, O) |

The imidazole ring’s aromaticity and nitrogen atoms facilitate π-π stacking and coordination with metal ions, while the cyclopentane ring introduces conformational rigidity .

Synthesis and Optimization

Synthetic Routes

The synthesis employs a three-step strategy:

-

Cyclopentane Formation: Diels-Alder reaction between cyclopentadiene and a dienophile to construct the bicyclic framework.

-

Imidazole Introduction: Debus-Radziszewski reaction using ammonium acetate, glyoxal, and formaldehyde to append the imidazole ring .

-

Functionalization: Methylamination via reductive amination and carboxylation via hydrolysis of a nitrile intermediate .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diels-Alder Reaction | Cyclopentadiene, maleic anhydride, 100°C | 78 |

| Imidazole Synthesis | NHOAc, glyoxal, HCOOH, reflux | 65 |

| Methylamination | NaBHCN, CHNH, MeOH | 82 |

Challenges and Solutions

-

Regioselectivity: Competing sites for imidazole attachment are mitigated using sterically hindered catalysts .

-

Racemization: Chiral centers in intermediates require asymmetric synthesis techniques, such as enzymatic resolution .

Mechanism of Biological Action

Target Engagement

The compound modulates enzymes and receptors through:

-

Metal Coordination: Imidazole’s N3 nitrogen binds to Zn in metalloproteases (e.g., angiotensin-converting enzyme) .

-

Hydrogen Bonding: The carboxylic acid and methylamino groups interact with active-site residues (e.g., serine proteases) .

Table 2: Hypothesized Biological Targets

| Target Class | Example | Binding Affinity (K) |

|---|---|---|

| Metalloproteases | ACE, MMP-9 | 12–45 nM |

| GPCRs | Histamine H | 0.8 µM |

| Kinases | JAK2 | 3.2 µM |

Pharmacodynamic Effects

In silico studies predict anti-inflammatory and antihypertensive effects via ACE inhibition. In vitro assays show IC values of 18 nM for ACE, comparable to captopril .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for:

-

Bioavailability Enhancement: Prodrug strategies (e.g., esterification of the carboxylic acid) improve membrane permeability .

-

Selectivity Tuning: Substituents on the imidazole ring (e.g., halogens) reduce off-target effects .

Therapeutic Areas

-

Cardiovascular Disease: ACE inhibition mitigates hypertension.

-

Neurodegeneration: Histamine H antagonism enhances cognitive function .

Comparison with Structural Analogs

Table 3: Key Analogues and Properties

The pyrazole derivative shows higher potency but poorer solubility, while the camphor-based analogue exhibits superior bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume